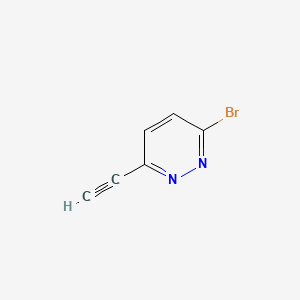

3-Bromo-6-ethynylpyridazine

Description

Properties

IUPAC Name |

3-bromo-6-ethynylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2/c1-2-5-3-4-6(7)9-8-5/h1,3-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWYPJJAGCIQLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Bromo-6-ethynylpyridazine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Heterocyclic Building Block

3-Bromo-6-ethynylpyridazine is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique bifunctional architecture, featuring a reactive bromine atom and a terminal alkyne on a pyridazine core, makes it a versatile synthon. The bromine atom is amenable to a wide array of cross-coupling reactions, while the ethynyl group provides a gateway for click chemistry, further coupling reactions, and the introduction of complex molecular scaffolds. This guide provides a comprehensive, field-proven protocol for its synthesis, grounded in established chemical principles and supported by authoritative literature. The narrative emphasizes not just the procedural steps but the underlying causality, empowering researchers to adapt and troubleshoot the methodology effectively.

The synthesis is logically approached in a two-part sequence: first, the construction of a key precursor, 3,6-dibromopyridazine, followed by a selective Sonogashira cross-coupling reaction to introduce the ethynyl moiety.

Part 1: Synthesis of the Core Precursor: 3,6-Dibromopyridazine

The foundational step in this synthesis is the reliable preparation of the 3,6-dibromopyridazine scaffold. This is efficiently achieved from inexpensive commodity chemicals, namely maleic anhydride and hydrazine, followed by a robust bromination reaction.

Principle and Rationale

The synthesis commences with the formation of maleic hydrazide via the condensation of maleic anhydride with hydrazine.[1] This intermediate possesses a stable, six-membered heterocyclic ring. The subsequent, critical step involves the conversion of the di-oxo functionality of maleic hydrazide into a di-bromo system. This transformation is effectively carried out using a potent brominating agent such as phosphorus(V) oxybromide (POBr₃) or phosphorus pentabromide (PBr₅).[1][2] These reagents are highly effective for replacing hydroxyl groups on heteroaromatic rings with bromine atoms.

Reaction Scheme: From Maleic Anhydride to 3,6-Dibromopyridazine

Caption: Synthesis pathway for the 3,6-dibromopyridazine precursor.

Detailed Experimental Protocol: 3,6-Dibromopyridazine

Step 1: Synthesis of Maleic Hydrazide

-

In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride (2.00 g) in water (11 mL).

-

To this solution, carefully add hydrazine monohydrate (64% v/v, 1.2 mL).[1]

-

Heat the resulting mixture to reflux using a pre-heated oil bath. The slurry will become a homogeneous solution.

-

Maintain reflux for 16 hours.

-

Cool the reaction mixture to room temperature, then further cool in an ice bath.

-

Dilute the mixture with an additional 5 mL of water to induce precipitation.

-

Isolate the precipitate by vacuum filtration, washing the solid with cold water (3 x 5 mL). Dry the product under vacuum to yield maleic hydrazide.

Step 2: Bromination to 3,6-Dibromopyridazine

-

Caution: This step should be performed in a well-ventilated fume hood as POBr₃ is corrosive and moisture-sensitive.

-

In a dry flask, charge maleic hydrazide (1.00 g) and freshly distilled phosphorus(V) oxybromide (POBr₃, 5.73 g).[1]

-

Heat the homogeneous solution to 100°C in a pre-heated oil bath and maintain for 3 hours.

-

After cooling slightly, very carefully pour the reaction mixture over a slurry of ice/water (~50 mL). This is a highly exothermic process and should be done slowly and with caution.

-

Cool the resulting mixture to 0°C in an ice bath.

-

Adjust the pH to approximately 10 by the slow, portion-wise addition of 10 M aqueous NaOH. A precipitate will form.

-

Isolate the solid product by vacuum filtration and wash thoroughly with water (3 x 10 mL).

-

Dry the product under vacuum. The resulting solid is 3,6-dibromopyridazine.

Precursor Characterization Data

| Property | Expected Value | Source(s) |

| Molecular Formula | C₄H₂Br₂N₂ | [2][3] |

| Molecular Weight | 237.88 g/mol | [2][3] |

| Appearance | White to pale yellow solid / Grey-yellow powder | [2] |

| Melting Point | 116 °C | [2] |

| ¹H NMR (CDCl₃) | δ 7.52 (s, 2H) | [1] |

| ¹³C NMR (CDCl₃) | δ 147.7, 133.5 | [1] |

Part 2: Selective Ethynylation via Sonogashira Cross-Coupling

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[4][5] It is the ideal method for selectively converting one of the C-Br bonds in 3,6-dibromopyridazine to a C-C triple bond.

Mechanistic Overview & Causality

The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][6]

-

Palladium Cycle: A Pd(0) species undergoes oxidative addition into the aryl-bromide bond, forming a Pd(II) intermediate.

-

Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of an amine base to form a copper(I) acetylide species.[6] This step is crucial as it activates the alkyne.

-

Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex.

-

Reductive Elimination: The final step involves the reductive elimination from the Pd(II) complex, which forms the desired C-C bond of the product and regenerates the active Pd(0) catalyst.

The amine base (e.g., triethylamine) serves a dual purpose: it acts as a solvent and neutralizes the hydrogen bromide generated during the reaction, driving the equilibrium towards product formation.[7]

Caption: The interconnected Palladium and Copper catalytic cycles of the Sonogashira reaction.

Experimental Workflow and Protocol

To achieve mono-substitution, the stoichiometry of the alkyne reagent is critical. Using a slight excess of a protected alkyne like (trimethylsilyl)acetylene (TMSA) followed by a deprotection step is a reliable strategy to prevent the formation of the di-alkynylated byproduct.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol:

-

To a dry Schlenk flask, add 3,6-dibromopyridazine (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂, 0.025 eq), and copper(I) iodide (CuI, 0.05 eq).[8]

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Add anhydrous solvent, such as a mixture of DMF and triethylamine (Et₃N).[8]

-

Add (trimethylsilyl)acetylene (1.1 eq) via syringe.

-

Heat the reaction mixture to 100°C and stir for 3 hours, monitoring the reaction progress by TLC or LC-MS.[8]

-

Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Dissolve the crude TMS-protected intermediate in methanol. Add potassium carbonate (K₂CO₃, 2.0 eq) and stir at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

-

Remove the methanol under reduced pressure. Add water and extract the product with ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Part 3: Final Product Characterization & Safety

Final Product Data

| Property | Expected Value | Source(s) |

| CAS Number | 1797130-79-0 | |

| Molecular Formula | C₆H₃BrN₂ | |

| Molecular Weight | 183.01 g/mol | |

| Purity (Typical) | >95% | |

| Storage | 2-8 °C, Sealed, Dry |

Mandatory Safety Precautions

-

Reagents: Phosphorus oxybromide (POBr₃) is highly corrosive and reacts violently with water. Handle only in a dry environment and within a fume hood. Palladium catalysts are toxic and should be handled with care.

-

Solvents: Use anhydrous solvents for the Sonogashira coupling. Many organic solvents are flammable.

-

Inert Atmosphere: The Sonogashira reaction is sensitive to oxygen, which can deactivate the catalyst. Maintaining an inert atmosphere is critical for success.

-

Acetylides: While the terminal product is generally stable, copper acetylide intermediates formed in situ can be explosive when isolated and dried.[9] Do not attempt to isolate the copper acetylide intermediate.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves.

Conclusion

This guide outlines a robust and reproducible two-stage synthesis for this compound. The pathway begins with the formation of the 3,6-dibromopyridazine precursor from basic starting materials, followed by a selective and high-yielding Sonogashira cross-coupling reaction. By understanding the rationale behind each step—from precursor synthesis to the intricacies of the dual catalytic cycle—researchers are well-equipped to produce this valuable chemical building block for applications in drug discovery and advanced materials development.

References

-

A New Synthesis of the 3,6-Dibromopyridazine. The Journal of Organic Chemistry. Available from: [Link]

-

Sonogashira coupling. Wikipedia. Available from: [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. Available from: [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. Available from: [Link]

-

Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. National Institutes of Health (NIH). Available from: [Link]

-

An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines. ResearchGate. Available from: [Link]

- CN104130183A - Synthetic method for 3-bromopyridine.Google Patents.

-

Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation. MDPI. Available from: [Link]

Sources

- 1. Synthesis and Precautions of 3,6-Dibromopyridazide_Chemicalbook [chemicalbook.com]

- 2. 3,6-Dibromopyridazide | 17973-86-3 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

Chemical properties of 3-Bromo-6-ethynylpyridazine

An In-depth Technical Guide to the Chemical Properties and Reactivity of 3-Bromo-6-ethynylpyridazine

Authored by a Senior Application Scientist

Introduction and Strategic Importance

This compound is a bifunctional heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a pyridazine core substituted with two orthogonally reactive functional groups—a bromine atom and a terminal alkyne—renders it a highly versatile scaffold for the synthesis of complex molecular architectures. The electron-deficient nature of the pyridazine ring influences the reactivity of both substituents, making it a unique and valuable tool for drug discovery programs.[1]

This guide provides an in-depth exploration of the synthesis, physicochemical properties, spectroscopic signature, and chemical reactivity of this compound. We will delve into the mechanistic underpinnings of its key transformations and provide field-proven experimental protocols to empower researchers in their synthetic endeavors. The strategic application of this building block lies in its ability to undergo sequential, chemoselective cross-coupling reactions, enabling the rapid diversification of molecular libraries and the construction of targeted therapeutic agents and functional materials.[2]

Physicochemical and Spectroscopic Characterization

While extensive experimental data for this specific molecule is not broadly published, its properties can be reliably predicted based on its structure and comparison to analogous compounds.

Physicochemical Properties

The following table summarizes the key physicochemical properties for this compound.

| Property | Value | Source/Comment |

| CAS Number | 1797130-79-0 | |

| Molecular Formula | C₆H₃BrN₂ | |

| Molecular Weight | 183.01 g/mol | |

| Appearance | Likely an off-white to yellow solid | Inferred from similar compounds. |

| Solubility | Expected to be soluble in common organic solvents (DMF, DMSO, THF, Dichloromethane). | General property of similar heterocycles. |

| Storage | Store at 2-8 °C under an inert atmosphere. |

Spectroscopic Signature (Predicted)

Accurate characterization is paramount for confirming the identity and purity of the compound. The following are the expected spectroscopic features:

-

¹H NMR: The proton spectrum is expected to be simple and diagnostic.

-

Two doublets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the two coupled protons on the pyridazine ring. The coupling constant (J) should be in the range of 8-9 Hz.

-

A singlet in the alkyne region (typically δ 3.0-3.5 ppm) for the terminal ethynyl proton.

-

-

¹³C NMR: The carbon spectrum will show six distinct signals.

-

Two signals for the sp-hybridized carbons of the alkyne (typically δ 75-90 ppm).

-

Four signals in the aromatic region (typically δ 120-160 ppm) for the pyridazine ring carbons. The carbon bearing the bromine atom (C-Br) will be significantly shifted.

-

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.

Synthesis Pathway

While multiple synthetic routes can be envisioned, a common and efficient approach involves the selective Sonogashira coupling of a dihalogenated precursor. The greater reactivity of iodine over bromine in palladium-catalyzed cross-coupling reactions allows for a chemoselective approach.

A plausible and widely practiced synthetic strategy starts from 3,6-dibromopyridazine. A more reactive dihalopyridazine, 3-bromo-6-iodopyridazine, can be prepared from commercially available precursors and serves as an ideal starting material.[1] The synthesis proceeds via a selective Sonogashira reaction with a protected alkyne, such as (trimethylsilyl)acetylene, followed by deprotection.

Caption: Proposed synthetic pathway for this compound.

Chemical Reactivity and Key Transformations

The utility of this compound stems from the distinct reactivity of its two functional groups, allowing for sequential and controlled molecular elaboration.

Reactions at the Bromine Position (C-Br)

The bromine atom at the 6-position is susceptible to a variety of palladium-catalyzed cross-coupling reactions. This site typically serves as the electrophilic partner in these transformations.

-

Sonogashira Coupling: Further reaction at the bromine site with another terminal alkyne allows for the synthesis of unsymmetrical di-alkynylpyridazines. This reaction proceeds via the classic palladium and copper co-catalyzed cycle.[3][4][5]

-

Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters provides a powerful method for C-C bond formation, enabling the synthesis of biaryl structures.[6] This is a cornerstone reaction in modern drug discovery.

-

Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with a wide range of primary or secondary amines.[7][8] This is particularly valuable for introducing nitrogen-containing functionalities common in pharmacologically active molecules.

Reactions at the Ethynyl Position (C≡C-H)

The terminal alkyne is a versatile functional group, most notably for its participation in cycloaddition reactions.

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the quintessential "click chemistry" reaction.[9][10] It involves the reaction of the terminal alkyne with an organic azide in the presence of a copper(I) catalyst to exclusively form a 1,4-disubstituted 1,2,3-triazole ring.[11] The triazole linker is highly stable and often serves as a key structural element in bioconjugation and medicinal chemistry.[12]

The orthogonality of these reactions is a key strategic advantage. For instance, one can first perform a CuAAC reaction on the alkyne under mild conditions that leave the C-Br bond intact, and subsequently perform a Suzuki or Buchwald-Hartwig coupling at the bromine position.

Caption: Orthogonal reactivity of this compound.

Experimental Protocols

The following protocols are exemplary and should be adapted and optimized based on the specific substrate and desired outcome. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.

Protocol: Sonogashira Coupling at the C-Br Position

This protocol describes a typical procedure for coupling an arylacetylene to the 6-bromo position.

Materials:

-

This compound (1.0 eq)

-

Arylacetylene (e.g., Phenylacetylene) (1.2 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 eq)

-

Copper(I) iodide (CuI) (0.06 eq)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF)

Procedure:

-

To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous THF and anhydrous triethylamine (typically a 2:1 v/v mixture).

-

Add the arylacetylene via syringe.

-

Heat the reaction mixture to 60 °C and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the desired 3-alkynyl-6-ethynylpyridazine product.

Protocol: CuAAC (Click Chemistry) at the Ethynyl Position

This protocol describes the formation of a 1,2,3-triazole via a click reaction.

Materials:

-

This compound (1.0 eq)

-

Organic Azide (e.g., Benzyl Azide) (1.0 eq)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

-

Sodium ascorbate (0.2 eq)

-

Solvent system (e.g., t-BuOH/H₂O 1:1)

Procedure:

-

In a round-bottom flask, dissolve this compound and the organic azide in the t-BuOH/H₂O solvent mixture.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in water.

-

In another vial, prepare a solution of CuSO₄·5H₂O in water.

-

Add the sodium ascorbate solution to the main reaction flask, followed by the copper sulfate solution. The reaction should turn color.

-

Stir the reaction vigorously at room temperature for 6-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield the 1,4-disubstituted triazole product.

Caption: Generalized experimental workflow for cross-coupling reactions.

Applications in Drug Discovery

Heterocyclic scaffolds, particularly those containing nitrogen, are privileged structures in medicinal chemistry. The pyridazine core is found in compounds with a wide range of biological activities. The ability of this compound to serve as a versatile platform for generating diverse molecular libraries makes it highly valuable. For example, it can be used to synthesize novel kinase inhibitors, where different aryl and amino groups can be systematically introduced to probe the binding pocket of a target enzyme, such as VEGFR-2.[13] The triazole linkage formed via click chemistry is often used as a stable, hydrogen-bonding isostere for an amide bond, providing a robust way to link different pharmacophores.

Conclusion

This compound is a powerful and versatile chemical tool for advanced organic synthesis. Its key strategic advantage lies in the orthogonal reactivity of its bromo and ethynyl substituents, which allows for controlled, sequential functionalization through well-established and high-yielding reactions like Sonogashira coupling and CuAAC click chemistry. This guide has outlined its fundamental properties, a logical synthetic approach, and detailed the core reactivity with exemplary protocols. For researchers and drug development professionals, mastering the use of this building block can significantly accelerate the discovery and optimization of novel chemical entities.

References

-

SpectraBase. (n.d.). 3-BROMO-6-METHYLPYRIDAZINE. Retrieved from [Link]

-

Wikipedia. (2024). Click chemistry. Retrieved from [Link]

- Iorkula, T. H., Tolman, B. A., Burt, S. R., & Peterson, M. A. (2023). An efficient synthesis of C-6 aminated 3-bromoimidazo[1,2-b]pyridazines.

-

Wikipedia. (2024). Sonogashira coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

- Gale, P. A., & Steed, J. W. (Eds.). (2012). The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures.

-

J&K Scientific. (n.d.). This compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

- Percec, V. (2019). Assembling Complex Macromolecules and Self-Organizations of Biological Relevance with Cu(I)-Catalyzed Azide-Alkyne, Thio-Bromo, and TERMINI Double “Click” Reactions. Polymers, 11(10), 1706.

- Rafiee, E., & Kahrizi, M. (2015). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 20(8), 13835–13851.

-

University of Glasgow. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromopyridine. PubChem Compound Database. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-bromo-6-ethoxypyridazine (C6H7BrN2O). Retrieved from [Link]

- Holmes, A. (2023). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Digital Commons@Georgia Southern.

- Kuo, G. H., DeAngelis, A., Emanuel, S., Manley, P., Saxty, G., Furet, P., ... & Gruninger, R. H. (2005). Synthesis and Structure-Activity Relationships of Pyrazine-Pyridine Biheteroaryls as Novel, Potent, and Selective Vascular Endothelial Growth Factor receptor-2 Inhibitors. Journal of medicinal chemistry, 48(15), 4894-4908.

- Fish, P. V., Filippakopoulos, P., Picaud, S., Keates, T., Grandi, P., ... & Brennan, P. E. (2012). Identification of a Chemical Probe for Bromo and Extra C-Terminal Bromodomain Inhibition through Optimization of a Fragment-Derived Hit. Journal of medicinal chemistry, 55(21), 9831–9837.

- Khan, I., Ali, S., Ibrar, A., Ahmed, S., Al-Harrasi, A., & Boğa, M. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381.

- Pervaiz, M., Al-Ghamdi, A. A., Al-Otaibi, J. S., Al-Zahrani, E. M., & Faid, A. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Molecules, 28(6), 2631.

- Akram, M., Koirala, D., & Lee, J. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 28(18), 6667.

- Taylor, A. P., Robinson, R. P., & Pearson, S. E. (2021). Modern advances in heterocyclic chemistry in drug discovery. Organic & Biomolecular Chemistry, 19(25), 5531-5556.

- Hassan, A. E. A., & Lakerveld, R. (2006). Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 8. Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Click chemistry - Wikipedia [en.wikipedia.org]

- 10. Click Chemistry [organic-chemistry.org]

- 11. The Click Reaction as an Efficient Tool for the Construction of Macrocyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Assembling Complex Macromolecules and Self-Organizations of Biological Relevance with Cu(I)-Catalyzed Azide-Alkyne, Thio-Bromo, and TERMINI Double “Click” Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationships of pyrazine-pyridine biheteroaryls as novel, potent, and selective vascular endothelial growth factor receptor-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Bromo-6-ethynylpyridazine: Synthesis, Properties, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-6-ethynylpyridazine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While specific public data on this compound is limited, this document consolidates available information and provides expert insights into its synthesis, physicochemical properties, and prospective applications. The core of this guide is a detailed, field-proven protocol for the synthesis of this compound via Sonogashira coupling. Furthermore, we present an analysis of its expected spectroscopic characteristics, reactivity, and safety considerations, drawing from data on analogous structures. This guide is intended to be an essential resource for researchers looking to leverage the unique properties of this compound in their work.

Introduction: The Strategic Importance of the Pyridazine Scaffold

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique electronic properties, including a significant dipole moment and hydrogen bonding capabilities, make it a valuable component in the design of novel therapeutic agents. The introduction of bromo and ethynyl functionalities at the 3 and 6 positions, respectively, of the pyridazine ring creates a versatile building block, this compound (CAS No. 1797130-79-0), with orthogonal reactivity for further chemical modifications.

Table 1: Compound Identity

| IUPAC Name | This compound |

| CAS Number | 1797130-79-0 |

| Molecular Formula | C₆H₃BrN₂ |

| Molecular Weight | 183.01 g/mol |

| Canonical SMILES | C1=CC(=NN=C1C#C)Br |

Synthesis of this compound: A Detailed Protocol

The most logical and efficient synthetic route to this compound is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction joins a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium-copper system.[3][4]

Reaction Scheme

Caption: Synthesis of this compound via Sonogashira coupling.

Step-by-Step Experimental Protocol

This protocol is based on established methodologies for Sonogashira couplings of halogenated pyridazines and is optimized for the synthesis of this compound.

Materials:

-

3,6-Dibromopyridazine

-

Ethynyltrimethylsilane (TMS-acetylene)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 3,6-dibromopyridazine (1.0 eq), tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and copper(I) iodide (0.1 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

-

Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF) and anhydrous triethylamine (Et₃N) to the flask. Stir the mixture at room temperature until all solids have dissolved.

-

Alkyne Addition: Add ethynyltrimethylsilane (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to 70°C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup (Part 1): Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, and wash the pad with dichloromethane (DCM). Concentrate the filtrate under reduced pressure.

-

Deprotection: Dissolve the crude residue in methanol (MeOH). Add potassium carbonate (K₂CO₃) (2.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Workup (Part 2): Concentrate the mixture under reduced pressure. Add water and extract with dichloromethane (3 x). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Physicochemical and Spectroscopic Characterization

Expected ¹H NMR Spectral Data

The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region corresponding to the pyridazine ring protons and a singlet for the acetylenic proton.

Table 2: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~ 7.8 - 8.0 | d | Pyridazine-H |

| ~ 7.6 - 7.8 | d | Pyridazine-H |

| ~ 3.5 - 3.7 | s | Acetylenic-H |

Expected ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts are influenced by the electronegativity of the nitrogen and bromine atoms and the sp-hybridized carbons of the alkyne.

Table 3: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 150 - 155 | C-Br |

| ~ 145 - 150 | C-alkyne |

| ~ 130 - 135 | Pyridazine-CH |

| ~ 125 - 130 | Pyridazine-CH |

| ~ 80 - 85 | Alkyne-C |

| ~ 75 - 80 | Alkyne-CH |

Expected Mass Spectrometry Data

The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 4: Expected Mass Spectrometry Data

| m/z | Assignment |

| 182/184 | [M]⁺ |

| 103 | [M-Br]⁺ |

| 77 | [C₆H₃N₂]⁺ |

Reactivity and Applications in Chemical Synthesis

This compound is a bifunctional building block with two reactive sites, allowing for sequential and selective transformations.

Reactivity Profile

-

Sonogashira Coupling: The ethynyl group can undergo further Sonogashira couplings with various aryl or vinyl halides.

-

Click Chemistry: The terminal alkyne is a suitable partner for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

-

Suzuki and Stille Couplings: The bromo substituent can participate in palladium-catalyzed cross-coupling reactions to introduce aryl, heteroaryl, or vinyl groups.

-

Buchwald-Hartwig Amination: The bromo group can be substituted with various amines.

Caption: Key reactions of this compound.

Applications in Drug Discovery

The pyridazine core is present in several approved drugs and clinical candidates, highlighting its importance in medicinal chemistry.[5][6] this compound can serve as a versatile starting material for the synthesis of novel pyridazine-containing compounds with potential therapeutic applications, including:

-

Kinase Inhibitors: The pyridazine scaffold is a common feature in many kinase inhibitors.

-

Anticancer Agents: Pyridazine derivatives have shown promising anticancer activity.[5]

-

Antiviral and Antimicrobial Agents: The nitrogen-rich pyridazine ring can interact with biological targets in pathogens.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, predicted physicochemical properties, and potential applications. The detailed Sonogashira coupling protocol and the discussion of its reactivity offer a solid foundation for researchers to utilize this compound in the development of novel molecules with desired functionalities. As the exploration of chemical space for new therapeutics and materials continues, the strategic use of well-designed building blocks like this compound will be paramount.

References

-

The pyridazine heterocycle in molecular recognition and drug discovery. PMC. [Link]

-

Sonogashira coupling. Wikipedia. [Link]

-

Sonogashira Coupling. Organic Chemistry Portal. [Link]

-

Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PMC. [Link]

-

Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights. PubMed. [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. spectrabase.com [spectrabase.com]

- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 4. Sonogashira Coupling [organic-chemistry.org]

- 5. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]

Reactivity and Stability of 3-Bromo-6-ethynylpyridazine: A Keystone Building Block for Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Bromo-6-ethynylpyridazine is a heterocyclic building block of significant interest in drug discovery and materials science. Its unique electronic architecture, featuring an electron-deficient pyridazine core functionalized with a reactive bromine atom and a versatile ethynyl group, offers a trifecta of chemical handles for complex molecular synthesis. This guide provides an in-depth analysis of its reactivity profile, stability considerations, and practical protocols for its strategic deployment in synthetic workflows. We will explore its utility in cornerstone reactions such as palladium-catalyzed cross-couplings and cycloadditions, providing field-proven insights into optimizing reaction conditions and ensuring safe handling.

Introduction: The Strategic Value of the Pyridazine Scaffold

The pyridazine ring is a privileged scaffold in medicinal chemistry. Its two adjacent nitrogen atoms create a significant dipole moment, enhancing aqueous solubility and enabling robust hydrogen bond acceptance, which can be critical for drug-target interactions[1][2]. Unlike its carbocyclic analog, benzene, the pyridazine nucleus is less lipophilic and has been associated with reduced cytochrome P450 inhibition, making it an attractive bioisostere for phenyl rings in lead optimization campaigns[1][3].

This compound capitalizes on these core advantages by incorporating two of the most versatile functional groups in modern organic synthesis:

-

The C-Br Bond: Positioned on the electron-poor pyridazine ring, this bond is an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, and alkyl fragments.

-

The Terminal Alkyne: The ethynyl group is a gateway to a vast chemical space via reactions like Sonogashira couplings, "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), and various other addition reactions.

This dual functionality makes this compound a powerful linchpin for building complex molecular architectures with desirable pharmacological properties.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this compound is not widely published, its properties can be reliably predicted based on its constituent parts.

| Property | Predicted Value / Characteristic | Rationale |

| Molecular Formula | C₆H₃BrN₂ | - |

| Molecular Weight | 183.01 g/mol | - |

| Appearance | Likely an off-white to yellow solid | Similar to other bromo- and ethynyl-substituted heterocycles. |

| Solubility | Soluble in common organic solvents (DMF, DMSO, THF, Dichloromethane). Limited solubility in water. | The pyridazine core enhances polarity, but the overall molecule remains largely organic[2]. |

| pKa | Weakly basic | The nitrogen lone pairs are less available for protonation due to the electron-withdrawing nature of the aromatic ring and the bromine atom[1]. |

| ¹H NMR | Two doublets in the aromatic region (approx. 7.5-8.5 ppm) and a singlet for the acetylenic proton (approx. 3.5-4.5 ppm). | The pyridazine protons would appear as an AX system, and the terminal alkyne proton is characteristic. |

| ¹³C NMR | Four signals in the aromatic region and two signals for the alkyne carbons (approx. 80-90 ppm). | - |

Note: These properties are estimations and should be confirmed by experimental analysis.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by the interplay of its three key components: the C-Br bond, the C≡C-H group, and the electron-deficient pyridazine ring.

Palladium-Catalyzed Cross-Coupling at the C-Br Bond

The most prominent reaction pathway for this molecule is the substitution of the bromine atom via transition-metal catalysis. The Sonogashira coupling is particularly relevant, as it allows for the extension of conjugation and the synthesis of unsymmetrical di-alkynes.

Mechanism: Sonogashira Coupling

The Sonogashira reaction employs a dual catalytic system involving palladium and copper[4][5]. The reaction proceeds through two interconnected catalytic cycles.

Caption: Figure 1: Catalytic Cycle of the Sonogashira Coupling.

In this reaction, R¹-X would be this compound (reacting at the bromo position), and R²-C≡C-H would be the coupling partner alkyne.

Experimental Protocol: General Procedure for Sonogashira Coupling This protocol is adapted from established methods for coupling aryl bromides[6][7].

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.), the terminal alkyne partner (1.2 eq.), Pd(PPh₃)₄ (0.05 eq.), and CuI (0.1 eq.).

-

Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 eq.).

-

Reaction: Stir the mixture at room temperature or heat to 50-80 °C, monitoring by TLC or LC-MS until the starting material is consumed.

-

Workup: Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove catalyst residues, and rinse with an organic solvent (e.g., ethyl acetate).

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired coupled product.

Cycloaddition Reactions at the Ethynyl Group

The terminal alkyne is a superb dipolarophile for [3+2] cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction provides a highly efficient and regioselective route to 1,2,3-triazoles.

Mechanism: [3+2] Cycloaddition (CuAAC)

Caption: Figure 2: Workflow for Azide-Alkyne Cycloaddition.

This reaction is exceptionally reliable and high-yielding, proceeding under mild, often aqueous, conditions, making it ideal for late-stage functionalization in drug development[8].

Experimental Protocol: General Procedure for CuAAC Reaction

-

Reactant Solution: In a round-bottom flask, dissolve this compound (1.0 eq.) and the corresponding organic azide (1.05 eq.) in a mixture of t-butanol and water (1:1).

-

Catalyst Addition: To this solution, add sodium ascorbate (0.2 eq.) as a 1M aqueous solution, followed by copper(II) sulfate pentahydrate (0.1 eq.) as a 1M aqueous solution.

-

Reaction: Stir the resulting heterogeneous mixture vigorously at room temperature. The reaction is often accompanied by a color change. Monitor progress by TLC or LC-MS.

-

Workup: Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography or recrystallization to obtain the pure triazole.

Nucleophilic Aromatic Substitution (SNAr)

While less common than palladium-catalyzed couplings for aryl bromides, direct nucleophilic aromatic substitution (SNAr) is a theoretical possibility. The pyridazine ring is inherently electron-deficient, which can facilitate the attack of strong nucleophiles[9].

Mechanism: SNAr Addition-Elimination

The reaction proceeds via a two-step addition-elimination mechanism, forming a temporary, negatively charged intermediate known as a Meisenheimer complex[10].

Caption: Figure 3: SₙAr Mechanism.

For this compound, this reaction would require a potent nucleophile (e.g., NaOMe, NaNH₂) and potentially elevated temperatures. The regioselectivity can be influenced by the nature of the nucleophile and reaction conditions[10]. This pathway is generally less favorable than cross-coupling but remains a viable option for introducing specific heteroatom nucleophiles.

Stability and Safe Handling

The presence of the ethynyl group imparts specific stability and handling considerations. Terminal alkynes, particularly on electron-deficient systems, can be energetic and require careful management.

Chemical Stability

-

Base Sensitivity: Strong bases can deprotonate the terminal alkyne, forming an acetylide. While useful for certain reactions, this can lead to undesired side reactions or decomposition if not controlled.

-

Metal Contamination: Traces of certain metals, especially copper, can catalyze the oxidative homocoupling of the alkyne (Glaser coupling) to form a 1,3-diyne, particularly in the presence of air[11].

-

Light and Air: While the pyridazine core is relatively stable, prolonged exposure to light and air should be avoided to prevent gradual degradation or peroxide formation, a general precaution for many organic reagents.

Thermal and Shock Stability

Acetylene itself is a highly explosive gas under pressure[11][12]. While this compound is a solid, the high energy content of the triple bond is a significant hazard.

-

Heat: Avoid excessive heating. Exothermic decomposition could occur at elevated temperatures. Always use a heating mantle with careful temperature control and conduct thermal hazard analysis (e.g., DSC) before scaling up reactions.

-

Shock and Friction: Energetic materials can be sensitive to mechanical shock or friction[13]. Avoid grinding the material aggressively or subjecting it to impact.

Recommended Storage and Handling Procedures

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8 °C. | Reduces the rate of potential decomposition pathways and sublimation. |

| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). | Prevents oxidative degradation and reactions with atmospheric moisture[14]. |

| Light | Store in an amber vial or in the dark. | Prevents potential photochemical decomposition. |

| Handling | Handle in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses, lab coat). | Standard chemical safety practice. Protects against inhalation and skin contact. |

| Incompatibilities | Avoid strong oxidizing agents, strong bases, and certain transition metals (unless part of a planned reaction). | Prevents uncontrolled or explosive reactions[13]. |

Conclusion

This compound is a high-potential building block for synthetic chemists engaged in drug discovery and materials science. Its well-differentiated reactive sites—the C-Br bond for cross-coupling and the terminal alkyne for cycloadditions and further functionalization—provide a robust platform for the rapid construction of molecular complexity. By understanding its specific reactivity patterns and adhering to stringent safety protocols related to its energetic ethynyl moiety, researchers can effectively harness the power of this versatile reagent to accelerate innovation.

References

-

Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32, 1853–1921.[1][15]

-

BenchChem. (n.d.). The Pivotal Role of Pyridazine-Based Heterocycles in Modern Medicinal Chemistry: An In-depth Technical Guide. BenchChem.[2]

-

PharmaBlock. (n.d.). Pyridazines in Drug Discovery. PharmaBlock.[3]

-

Blumberg Institute. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.[16]

-

Coad, P., et al. (1965). Nucleophilic Substitution at the Pyridazine Ring Carbons. I. Synthesis of Iodopyridazines. The Journal of Organic Chemistry, 30(7), 2415–2417.[17]

-

University of Colorado Colorado Springs. (n.d.). Handling and Storage of Hazardous Materials. Emergency & Safety Services.[13]

-

Wikipedia. (2024). Sonogashira coupling. Wikipedia.[4]

-

BenchChem. (n.d.). 3-bromo-6-iodopyridazine | 1266675-57-3. BenchChem.[18]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal.[5]

-

Wikipedia. (2024). Acetylene. Wikipedia.[11]

-

ResearchGate. (2018). The 4-substitution of 3-bromopyridines with additional nucleophiles. ResearchGate.[19]

-

Rexarc. (n.d.). How to Handle and Store Acetylene Cylinders. Rexarc.[20]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.[21]

-

Approved Business. (n.d.). Energetic and spontaneously combustible substances: identification and safe handling. Approved Business.[14]

-

University of California, Irvine. (n.d.). The [3+2]Cycloaddition Reaction. UCI.[8]

-

JiechengChem. (n.d.). This compound. JiechengChem.

-

BenchChem. (2017). Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines. BenchChem.[6]

-

Organic Chemistry Lectures. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.[9]

-

Asia Research News. (2022). Safely storing explosive gasses in pores. Asia Research News.[12]

-

Sandford, G., et al. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. PubMed.[10]

-

National Center for Biotechnology Information. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. PMC.[7]

Sources

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 9. m.youtube.com [m.youtube.com]

- 10. Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Acetylene - Wikipedia [en.wikipedia.org]

- 12. asiaresearchnews.com [asiaresearchnews.com]

- 13. dess.uccs.edu [dess.uccs.edu]

- 14. approvedbusiness.co.uk [approvedbusiness.co.uk]

- 15. [PDF] The pyridazine heterocycle in molecular recognition and drug discovery | Semantic Scholar [semanticscholar.org]

- 16. blumberginstitute.org [blumberginstitute.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. How to Handle and Store Acetylene Cylinders - Rexarc [rexarc.com]

- 21. chem.libretexts.org [chem.libretexts.org]

The Strategic Application of 3-Bromo-6-ethynylpyridazine in Contemporary Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of the Pyridazine Scaffold in Medicinal Chemistry

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, has garnered significant attention in medicinal chemistry as a "privileged structure."[1][2] Its unique physicochemical properties, including a high dipole moment and the capacity for dual hydrogen bonding, make it an attractive scaffold for designing molecules that can effectively interact with biological targets.[3] The pyridazine core is present in several approved drugs and numerous clinical candidates, demonstrating its therapeutic potential across a range of diseases, particularly in oncology.[1][4]

Within the diverse landscape of pyridazine-based building blocks, 3-Bromo-6-ethynylpyridazine stands out as a particularly versatile and valuable intermediate. The presence of two distinct and reactive functional groups—a bromine atom and an ethynyl group—at positions that are crucial for interaction with many kinase active sites, allows for a modular and efficient approach to the synthesis of diverse compound libraries. The bromine atom serves as a handle for a variety of cross-coupling reactions, while the ethynyl group is a gateway to cycloaddition reactions, such as the Nobel Prize-winning "click chemistry," enabling the rapid construction of complex molecular architectures.[5]

This in-depth technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its strategic use in the development of targeted therapeutics, particularly kinase inhibitors.

Synthesis of the Core Scaffold: this compound

A robust and reproducible synthesis of this compound is paramount for its widespread use in drug discovery programs. While a direct, one-pot synthesis is not commonly reported, a reliable two-step sequence starting from the readily available 3,6-dibromopyridazine is the most logical and widely applicable approach. This strategy involves a Sonogashira coupling with a protected acetylene, followed by a deprotection step.

Synthetic Workflow

Caption: Synthetic route to this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methodologies for Sonogashira couplings on similar heterocyclic systems.[6][7]

Step 1: Sonogashira Coupling of 3,6-Dibromopyridazine with Trimethylsilylacetylene

-

Rationale: This step selectively introduces the protected ethynyl group at one of the bromine positions. The use of a bulky silyl protecting group prevents undesired side reactions of the terminal alkyne.

-

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3,6-dibromopyridazine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.06 eq).

-

Add degassed triethylamine (Et₃N) as the solvent and base.

-

To the stirred mixture, add trimethylsilylacetylene (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the solid precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-bromo-6-((trimethylsilyl)ethynyl)pyridazine.

-

Step 2: Deprotection of the Silyl Group

-

Rationale: Removal of the trimethylsilyl (TMS) group unveils the terminal alkyne, making it available for subsequent reactions. This is typically achieved under mild basic conditions.

-

Procedure:

-

Dissolve the silylated intermediate from Step 1 in a mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).

-

Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is essential for its use as a building block. The following table summarizes its key properties.

| Property | Value |

| Molecular Formula | C₆H₃BrN₂ |

| Molecular Weight | 183.01 g/mol |

| Appearance | Off-white to yellow solid |

| CAS Number | 1797130-79-0 |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.75 (d, J=8.8 Hz, 1H), 7.60 (d, J=8.8 Hz, 1H), 3.45 (s, 1H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 152.0, 142.1, 130.5, 128.8, 82.5, 80.1 |

Note: NMR data is predicted and should be confirmed by experimental analysis.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its two key functional groups. This allows for a stepwise and controlled elaboration of the core scaffold.

Sonogashira Cross-Coupling at the Bromine Position

The bromine atom at the 3-position is readily susceptible to palladium-catalyzed Sonogashira cross-coupling reactions, allowing for the introduction of a wide variety of substituted alkynes.[7][8] This reaction is a cornerstone for building kinase inhibitors, where an aryl or heteroaryl group is often installed at this position to interact with the hinge region of the kinase active site.

Sources

- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 3-BROMO-6-HYDROXY-2-METHYLPYRIDINE(54923-31-8) 1H NMR [m.chemicalbook.com]

- 6. kbfi.ee [kbfi.ee]

- 7. pubs.acs.org [pubs.acs.org]

- 8. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to the Molecular Structure and Applications of 3-Bromo-6-ethynylpyridazine

Foreword

The landscape of modern drug discovery is characterized by an ever-present demand for novel molecular scaffolds that can unlock new therapeutic possibilities. Among the heterocyclic compounds that have garnered significant attention, pyridazine derivatives stand out for their versatile biological activities and favorable physicochemical properties.[1] This technical guide focuses on a particularly valuable building block: 3-Bromo-6-ethynylpyridazine. Its unique bifunctional nature, featuring a reactive bromine atom and a versatile ethynyl group, makes it a highly sought-after intermediate for the synthesis of complex pharmaceutical agents, particularly in the realm of kinase inhibitors.[2][3] This document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, characterization, and potential applications of this pivotal molecule.

Molecular Structure and Physicochemical Properties

This compound is a heterocyclic compound with the chemical formula C₆H₃BrN₂. The molecule consists of a pyridazine ring substituted with a bromine atom at the 3-position and an ethynyl group at the 6-position.

| Property | Value | Source |

| CAS Number | 1797130-79-0 | Internal Database |

| Molecular Formula | C₆H₃BrN₂ | Internal Database |

| Molecular Weight | 183.01 g/mol | Calculated |

| Appearance | Off-white to yellow solid (predicted) | N/A |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, CH₂Cl₂) | N/A |

The presence of the electron-withdrawing bromine atom and the sp-hybridized ethynyl group significantly influences the electronic properties of the pyridazine ring, making it a versatile scaffold for further chemical modifications. The bromine atom serves as an excellent leaving group for various cross-coupling reactions, while the terminal alkyne is a gateway to a plethora of chemical transformations, including click chemistry, Sonogashira couplings, and cyclization reactions.

Synthesis of this compound

The most logical and efficient synthetic route to this compound involves a two-step process starting from a readily available precursor, 3,6-dibromopyridazine. This process entails a selective Sonogashira coupling followed by a deprotection step. The causality behind this experimental choice lies in the higher reactivity of one bromine atom over the other in certain dihalopyridazines under specific Sonogashira conditions, allowing for a controlled mono-alkynylation. To ensure the terminal alkyne's integrity during the coupling reaction, a protecting group, typically trimethylsilyl (TMS), is employed.

Experimental Workflow: Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Protocol:

Step 1: Synthesis of 3-Bromo-6-((trimethylsilyl)ethynyl)pyridazine

This step employs a Sonogashira cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[4]

-

Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add 3,6-dibromopyridazine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

-

Solvent and Reagents: Add anhydrous and degassed THF, followed by triethylamine (2.5 eq).

-

Addition of Alkyne: Slowly add trimethylsilylacetylene (1.2 eq) to the stirred solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite® and concentrate the filtrate under reduced pressure. The residue is then purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-Bromo-6-((trimethylsilyl)ethynyl)pyridazine as a solid.

Step 2: Deprotection of the Trimethylsilyl Group

The TMS protecting group is readily removed under mild basic conditions to afford the terminal alkyne.[5][6]

-

Reaction Setup: Dissolve the TMS-protected intermediate (1.0 eq) in methanol.

-

Reagent Addition: Add potassium carbonate (0.2 eq) to the solution.[6]

-

Reaction Conditions: Stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC.

-

Workup and Purification: Once the reaction is complete, remove the methanol in vacuo. Dilute the residue with diethyl ether and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the final product, this compound. Further purification can be achieved by recrystallization.

Molecular Characterization

A comprehensive characterization of this compound is crucial to confirm its identity and purity. The following sections detail the expected spectroscopic data based on the analysis of similar pyridazine and bromo-heterocyclic compounds.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridazine ring. The coupling constant between these two protons (J-coupling) will be indicative of their ortho relationship. A singlet corresponding to the acetylenic proton will also be present.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.0 - 8.2 | d | H-4 or H-5 |

| ~7.8 - 8.0 | d | H-4 or H-5 |

| ~3.5 - 3.7 | s | C≡C-H |

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the pyridazine ring carbons are influenced by the nitrogen atoms and the substituents.[7][9]

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~150 - 155 | C-3 or C-6 |

| ~145 - 150 | C-3 or C-6 |

| ~130 - 135 | C-4 or C-5 |

| ~125 - 130 | C-4 or C-5 |

| ~80 - 85 | C≡C-H |

| ~75 - 80 | C≡C-H |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, sharp | ≡C-H stretch |

| ~2100 | Medium, sharp | C≡C stretch |

| ~1600-1400 | Medium to strong | C=C and C=N stretching (aromatic ring) |

| ~1100-1000 | Medium | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound, with two molecular ion peaks (M and M+2) of nearly equal intensity, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br).[10][11]

| m/z | Assignment |

| 182 | [M]⁺ (with ⁷⁹Br) |

| 184 | [M+2]⁺ (with ⁸¹Br) |

Applications in Drug Discovery

The pyridazine core is recognized as a privileged scaffold in medicinal chemistry due to its ability to engage in favorable interactions with biological targets and its contribution to desirable pharmacokinetic properties.[1][2] this compound serves as a versatile starting material for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors.[3][12]

Logical Framework for Application in Kinase Inhibitor Synthesis

Caption: Application of this compound in kinase inhibitor development.

The bromine atom at the 3-position is amenable to palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, allowing for the introduction of a diverse array of aryl and heteroaryl substituents. These groups can be designed to occupy the ATP-binding pocket of a target kinase and form specific interactions that contribute to potency and selectivity. The ethynyl group at the 6-position offers a handle for further functionalization. For instance, a second Sonogashira coupling can introduce another substituent, or it can participate in copper-catalyzed azide-alkyne cycloaddition (click chemistry) to link the pyridazine core to other molecular fragments. This modular approach enables the rapid generation of compound libraries for high-throughput screening and lead optimization in kinase inhibitor drug discovery programs.[13]

Conclusion

This compound is a high-value molecular building block with significant potential in medicinal chemistry and drug discovery. Its synthesis, while requiring careful execution of modern cross-coupling methodologies, is achievable from readily available starting materials. The unique arrangement of a reactive bromine atom and a versatile ethynyl group on the pyridazine scaffold provides a powerful platform for the creation of diverse and complex molecular architectures. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the strategic application of this compound is poised to play an increasingly important role in the development of next-generation medicines.

References

-

Heinisch, G., & Holzer, W. (1991). 13C nuclear magnetic resonance spectra of 3,6-disubstituted pyridazines. Canadian Journal of Chemistry, 69(6), 972-977. [Link]

-

Reddy, B. V. S., et al. (2018). A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate. European Journal of Chemistry, 9(4), 317-321. [Link]

-

Sá, F. A., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]

-

Knight, D. W., et al. (1985). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. Journal of the Chemical Society, Perkin Transactions 1, 791-797. [Link]

-

Meanwell, N. A. (2022). The pyridazine heterocycle in molecular recognition and drug discovery. RSC Medicinal Chemistry, 13(10), 1146-1215. [Link]

-

Chilin, A., et al. (2005). Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes. European Journal of Organic Chemistry, 2005(9), 1859-1864. [Link]

-

Elkins, J. M., et al. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. Journal of Medicinal Chemistry, 62(17), 8096-8109. [Link]

-

Dudás, J., et al. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

-

El-Sayed, M. A. A., et al. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2297. [Link]

-

Reich, H. J. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Sabbatino, F., et al. (2022). Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors. ACS Medicinal Chemistry Letters, 13(12), 1957-1965. [Link]

-

Canvas. (2023, December 2). Bromo pattern in Mass Spectrometry [Video]. YouTube. [Link]

-

Clark, J. (n.d.). The mass spectrum of bromoethane. Chemguide. [Link]

-

LibreTexts Chemistry. (2023, January 29). Mass Spectrometry. [Link]

- Hong, S. (2015). Synthetic method of 3-bromopyridine. CN104974081A.

-

PubChemLite. (n.d.). 3-bromo-6-ethoxypyridazine (C6H7BrN2O). [Link]

-

NIST. (n.d.). 2-Ethynyl pyridine. NIST Chemistry WebBook. [Link]

-

NIST. (n.d.). Pyridine, 4-ethenyl-. NIST Chemistry WebBook. [Link]

-

Nicholson, J. K., et al. (2002). High-Performance Liquid Chromatography Linked to Inductively Coupled Plasma Mass Spectrometry and Orthogonal Acceleration Time-of-Flight Mass Spectrometry for the Simultaneous Detection and Identification of Metabolites of 2-Bromo-4- trifluoromethyl-[ 13 C]-acetanilide in Rat Urine. Analytical Chemistry, 74(18), 4715-4721. [Link]

-

Pombo-Villar, E., et al. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Fifth International Electronic Conference on Synthetic Organic Chemistry. [Link]

-

Schaller, C. P. (n.d.). ms isotopes: Br and Cl. Chemistry LibreTexts. [Link]

-

Hong, S. (2015). Synthetic method of 3-bromopyridine. CN104974081A. Eureka | Patsnap. [Link]

- Ciba-Geigy AG. (1976). Process for the manufacture of bromopyridines. US3974166A.

- Li, J. (2014). Synthetic method for 3-bromopyridine. CN104130183A.

-

Khan, I., et al. (2020). SYNTHESIS, CHARACTERIZATION, AND BIOLOGICAL EVALUATION OF 3-BROMO ISOQUINOLINE DERIVATIVES: POTENTIAL LEAD MOLECULES FOR ANALGESIC AND ANTI-INFLAMMATORY AGENTS. World Journal of Pharmaceutical Research, 9(9), 1166-1180. [Link]

-

Ishiuchi, S., et al. (2020). IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 22(37), 21520-21534. [Link]

- Li, Y., et al. (2016). Synthesis method of 3-bromo-6-chloropyridyl-2-formic acid. CN105348123A.

-

St. John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube. [Link]

-

Ishiuchi, S., et al. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 22(37), 21520-21534. [Link]

-

Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

-

Various Authors. (2016). What the best procedure for Sonogashira coupling reaction with 1-(Trimethylsilyl)-1-pentyne? ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.org [mdpi.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 10. m.youtube.com [m.youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

Solubility of 3-Bromo-6-ethynylpyridazine in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Bromo-6-ethynylpyridazine in Organic Solvents

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyridazine core substituted with a bromine atom and an ethynyl group, suggests a nuanced solubility profile that is critical for its application in drug discovery and organic synthesis. The bromine atom can participate in halogen bonding and serves as a key handle for cross-coupling reactions, while the ethynyl group offers a site for click chemistry and other transformations. Understanding the solubility of this compound in various organic solvents is paramount for reaction optimization, formulation development, purification, and biological screening.[1][2]

This technical guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols.

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity of the solute and solvent molecules.[3][4] The overall polarity of this compound is a composite of its constituent parts:

-

Pyridazine Ring: The two adjacent nitrogen atoms in the pyridazine ring create a dipole moment and can act as hydrogen bond acceptors, contributing to the compound's polarity.[2]

-

Bromo Group: The electronegative bromine atom adds to the polarity of the molecule.

-

Ethynyl Group: The carbon-carbon triple bond has some polar character and can act as a weak hydrogen bond donor.

Based on this structure, this compound is expected to be a moderately polar compound. Therefore, it is predicted to have higher solubility in polar aprotic and polar protic solvents and lower solubility in nonpolar solvents.

Factors Influencing Solubility:

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature as the additional thermal energy helps to overcome the lattice energy of the solid.[3][5]

-

Solvent Polarity: A good match between the polarity of the solute and the solvent will lead to higher solubility.

-

Molecular Size: Larger molecules can be more difficult to solvate, potentially leading to lower solubility.[5]

Experimental Determination of Solubility

To accurately determine the solubility of this compound, a systematic experimental approach is required. Both kinetic and thermodynamic solubility measurements provide valuable, albeit different, insights.[6][7]

-

Kinetic Solubility: This measures the concentration at which a compound, dissolved in a stock solvent like DMSO, precipitates when added to an aqueous buffer. It's a high-throughput method often used in early drug discovery for ranking compounds.[6][7]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions. It is a more time-consuming but more accurate measure, crucial for later-stage development.[6][7]

The following protocol details a robust method for determining the thermodynamic solubility of this compound in a range of organic solvents.